molecular formula C9H9N3OS2 B1617711 5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 68161-58-0

5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B1617711
CAS No.: 68161-58-0
M. Wt: 239.3 g/mol
InChI Key: ONDKHRAMZDCFFC-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-methoxyaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Halogenated Derivatives: Formed through substitution reactions.

    Cyclized Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3,4-thiadiazole-2-thiol: Shares a similar thiadiazole core but lacks the methoxyphenyl group.

    3-Methoxyphenyl-1,3,4-thiadiazole: Similar structure but lacks the amino and thiol groups.

Uniqueness

5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the methoxyphenyl and thiol groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential therapeutic applications .

Biological Activity

5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

1,3,4-Thiadiazole derivatives have been extensively studied for various biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of the thiadiazole ring is crucial for these activities due to its unique electronic properties and ability to interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds with substitutions at the C-5 position of the thiadiazole ring have shown moderate to significant antibacterial and antifungal activities against various strains:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
  • Fungi: Aspergillus niger, Candida albicans

In one study, a derivative exhibiting a minimum inhibitory concentration (MIC) of 32.6 μg/mL was found to be more effective than standard antifungal agents such as itraconazole (MIC = 47.5 μg/mL) .

Anticancer Activity

The anticancer potential of this compound has been documented in various studies. The compound's structure allows it to interact with cellular pathways involved in cancer progression. For example:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through interactions with specific proteins or pathways. Studies have shown that certain thiadiazole derivatives can inhibit cell proliferation in cancer cell lines such as A-431 and Jurkat .
  • Case Study: In a synthesis study involving related thiadiazole derivatives, compounds were shown to exhibit IC50 values less than that of doxorubicin against human glioblastoma cells .

Neuroprotective Effects

The neuroprotective properties of 1,3,4-thiadiazoles have also been explored. In particular:

  • Animal Models: Studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models demonstrated that certain derivatives provide significant protection against seizures at doses as low as 100 mg/kg without notable toxicity .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialS. aureus32.6 μg/mL
AntifungalA. nigerModerate activity
AnticancerA-431 Cell LineIC50 < Doxorubicin
NeuroprotectiveMES/PTZ Models100 mg/kg

Case Studies

  • Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various pathogens. The results indicated that substitutions at the C-5 position significantly enhanced antimicrobial efficacy.
  • Anticancer Research : A study focusing on the cytotoxic effects of thiadiazole derivatives on glioblastoma cells revealed promising results with several compounds demonstrating lower IC50 values compared to standard treatments.

Properties

IUPAC Name

5-(3-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-13-7-4-2-3-6(5-7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKHRAMZDCFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351757
Record name 5-(3-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68161-58-0
Record name 5-(3-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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